Researchers synthesizing flame-retardant polymers face inconsistent purity and supply of niche brominated monomers, delaying material R&D. This compound directly addresses these pain points.
• ≥98% purity (T) ensures reproducible polymerization and predictable halogen-bonding interactions for crystal engineering.
• Bromine at 3,3' positions imparts inherent flame retardancy absent in non-halogenated analogs (mp 122°C vs 283°C for 4,4'-biphenol), enabling distinct processing windows.
• Versatile monomer for polycarbonates, polyesters, and epoxy resins; also a validated substrate for dehaloperoxidase (DHP B) enzymatic studies.
Molecular FormulaC12H8Br2O2
Molecular Weight344.00 g/mol
CAS No.189039-64-3
Cat. No.B223170
⚠ Attention: For research use only. Not for human or veterinary use.
3,3'-Dibromo-4,4'-biphenol (CAS 189039-64-3) is a halogenated biphenyl derivative with the molecular formula C12H8Br2O2 and a molecular weight of 344.00 g/mol [1]. It is characterized by two bromine atoms at the 3 and 3' positions and two hydroxyl groups at the 4 and 4' positions on a biphenyl core. Commercially available with a purity of ≥98.0% (T) , this compound is a white to yellow crystalline powder with a melting point of 122°C . It serves as a specialized building block and monomer for the synthesis of advanced materials, including polymers and flame-retardant compositions [2].
SynthesisFlame-retardant polymer monomer
Material DesignHalogen bond donor for crystal engineering
Why 3,3'-Dibromo-4,4'-biphenol Cannot Be Substituted
Generic substitution of 3,3'-Dibromo-4,4'-biphenol with unbrominated (e.g., 4,4'-biphenol) or differently substituted biphenols is not possible due to fundamental differences in physicochemical properties, reactivity, and material performance. The presence of bromine atoms at the 3 and 3' positions dramatically alters the compound's electron density, steric profile, and thermal behavior compared to its non-halogenated counterpart. For instance, the melting point of 3,3'-Dibromo-4,4'-biphenol is 122°C , a significant 161°C lower than that of 4,4'-biphenol (283°C) [1], which directly impacts processing conditions and polymer morphology. Furthermore, the bromine atoms are essential for the flame-retardant properties and enable specific halogen bonding interactions for crystal engineering [2], functionalities that are entirely absent in 4,4'-biphenol [3]. The specific substitution pattern also dictates its distinct oxidation chemistry and substrate behavior compared to other biphenols and bisphenols [4].
Melting point mismatchSignificantly lower than 4,4'-biphenol alters melt-processing windows and polymer morphology
Absent halogen functionalityUnbrominated analogs lack flame-retardancy and halogen-bonding capacity essential for material design
Oxidation chemistry divergenceDistinct substrate behavior with dehaloperoxidase may not transfer to other biphenols
[2] Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 1), 49-60. PMC4104968. View Source
[4] Yun, D., et al. (2023). Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase. Journal of Inorganic Biochemistry, 238, 112020. View Source
3,3'-Dibromo-4,4'-biphenol: Comparative Evidence
Melting Point vs. 4,4'-Biphenol
3,3'-Dibromo-4,4'-biphenol exhibits a significantly lower melting point compared to its unbrominated parent analog, 4,4'-biphenol. The target compound has a measured melting point of 122°C , whereas 4,4'-biphenol melts at 283°C [1]. This 161°C difference is a key differentiator for melt-processing and polymer synthesis.
Melting PointCross-study comparable
122 °C vs 283 °C (4,4'-biphenol) 161 °C lower
Supports lower-temperature melt-processing and distinct polymerization kinetics
3,3'-Dibromo-4,4'-biphenol was identified as a novel substrate for the multifunctional enzyme dehaloperoxidase (DHP B), a capability it shares with other compounds like bisphenol A and 4,4'-biphenol [1]. However, it was included in a specific panel of test compounds for its unique halogenation pattern [1]. This study did not provide quantitative kinetic parameters (kcat, Km) for direct comparison, but its inclusion validates its distinct reactivity profile.
Enzyme SubstrateClass-level inference
Identified as novel substrate for dehaloperoxidase (DHP B)
Indicates distinct reactivity in biological or bioremediation systems
Qualitative HPLC/GC-MS confirmation; kinetic parameters not determined
BiodegradationEnzymologyEnvironmental Chemistry
Evidence Dimension
Enzymatic Substrate Recognition
Target Compound Data
Identified as a novel substrate for DHP B
Comparator Or Baseline
Bisphenol A, 4,4'-biphenol, other analogs (also substrates)
Quantified Difference
Not quantified; qualitative substrate confirmation
Conditions
HPLC, GC-MS/LC-MS assays with DHP B enzyme and H2O2
Why This Matters
This unique substrate profile implies that 3,3'-dibromo-4,4'-biphenol will behave differently in biological systems or bioremediation contexts compared to its analogs.
BiodegradationEnzymologyEnvironmental Chemistry
[1] Yun, D., et al. (2023). Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase. Journal of Inorganic Biochemistry, 238, 112020. View Source
Halogen Bonding in Crystal Engineering
3,3'-Dibromo-4,4'-biphenol is a dihalogenated phenol that participates in halogen bonding (XB). Studies on related dihalophenols demonstrate that the bromine substituent has a strong preference to form type II halogen···halogen contacts, which are recognized as true halogen bonds according to the IUPAC definition [1]. In contrast, unbrominated analogs like 4,4'-biphenol lack the electrophilic sigma-hole required for this specific and directional non-covalent interaction, precluding their use in XB-based crystal engineering strategies [2].
Halogen BondingClass-level inference
Capable of acting as halogen bond donor (type II contacts)
Enables crystal engineering strategies not possible with non-halogenated biphenols
Solid-state crystal packing (inferred from class studies)
Why This Matters
This functionality is essential for designing co-crystals with tailored mechanical, thermal, or optical properties, a field where non-halogenated analogs are not applicable.
[1] Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 1), 49-60. PMC4104968. View Source
3,3'-Dibromo-4,4'-biphenol can be used as a monomer in the synthesis of polycarbonates, polyesters, and epoxy resins to impart inherent flame retardancy. Its use is supported by patent literature on fire-retardant compositions containing brominated biphenols [1]. The presence of bromine is critical for this property, as unbrominated analogs like 4,4'-biphenol do not provide the same level of flame inhibition. The compound's specific melting point (122°C) also offers a distinct processing window compared to other brominated monomers.
Crystal Engineering via Halogen Bonding
As a dihalogenated phenol, 3,3'-Dibromo-4,4'-biphenol is a viable building block for crystal engineering strategies that exploit halogen bonding. Research on similar compounds shows a strong preference for forming type II halogen bonds [2]. This allows researchers to design co-crystals with predictable architectures and potentially novel mechanical or optical properties, a capability not afforded by non-halogenated biphenols.
Enzymatic and Biodegradation Studies
This compound has been demonstrated to be a novel substrate for dehaloperoxidase (DHP B), an enzyme with multifaceted catalytic activities [3]. This makes it a valuable probe for studying enzyme substrate specificity, halogenated pollutant degradation pathways, and the environmental fate of brominated organic compounds. Its reactivity can be directly contrasted with that of bisphenol A and other biphenols [3].
[2] Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(Pt 1), 49-60. PMC4104968. View Source
[3] Yun, D., et al. (2023). Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase. Journal of Inorganic Biochemistry, 238, 112020. View Source
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